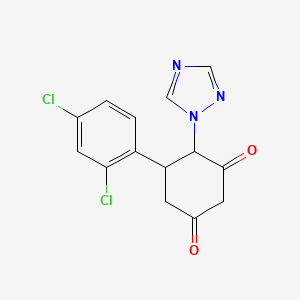
5-(2,4-dichlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-dichlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione is a useful research compound. Its molecular formula is C14H11Cl2N3O2 and its molecular weight is 324.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Pathways and Derivatives Formation
5-(2,4-Dichlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione, as a compound, is part of broader chemical families that have been explored for their potential in various synthetic routes and the formation of complex molecules. While the exact compound may not be directly referenced, its structural components have been involved in numerous studies highlighting the versatility of such moieties in organic synthesis.
Preparation of 1,4-Diketones and Derivatives : Freeman et al. (1992) demonstrated the preparation of 1,4-diphenyl and 1,4-bis(4-chlorophenyl)-1,4-butanediones reacting with bis(trialkyltin) or bis(triphenyltin) sulfide in the presence of boron trichloride, leading to the formation of 2,5-diaryl- or 5-methyl-2-arylthiophenes. This showcases the reactivity of similar dichlorophenyl-containing diketones in synthesizing complex molecules (Freeman, Kim, & Rodríguez, 1992).
Formation of 1,2-Dioxanes : Nishino et al. (1991) explored the reaction of various ethenes with manganese(III) acetate to produce 1,2-dioxanes, illustrating a pathway for cyclic peroxide formation. Such reactions highlight potential routes for derivatives of cyclohexanedione-based compounds (Nishino, Tategami, Yamada, Korp, & Kurosawa, 1991).
One-Pot Synthesis of Complex Molecules : Sikkema (1993) reported a one-pot synthesis approach, transforming 1,4-cyclohexanedione-2,5-dicarboxylic methyl ester into a pentacyclic compound. This demonstrates the potential of cyclohexanedione derivatives in forming complex structures in a streamlined manner (Sikkema, 1993).
Synthesis and Structural Characterization of Isostructural Compounds : Kariuki et al. (2021) synthesized and characterized isostructural thiazoles containing similar phenyl and fluorophenyl groups, showing the utility of dichlorophenyl and triazolyl groups in the structural diversity of chemical compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Propriétés
IUPAC Name |
5-(2,4-dichlorophenyl)-4-(1,2,4-triazol-1-yl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2/c15-8-1-2-10(12(16)3-8)11-4-9(20)5-13(21)14(11)19-7-17-6-18-19/h1-3,6-7,11,14H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTMWLVOWGCTKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)CC1=O)N2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Methyl-2-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2680244.png)


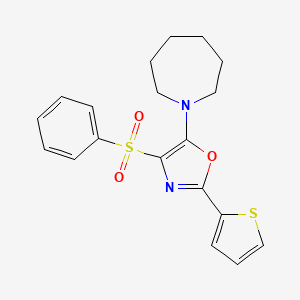
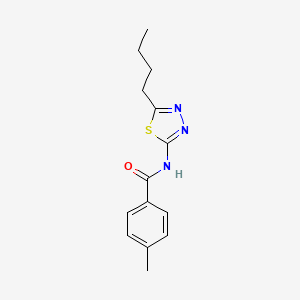
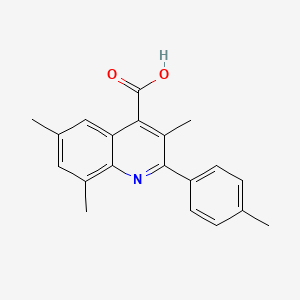
![3,4-dihydro-2H-quinolin-1-yl-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2680254.png)
![N-(4-fluorophenyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2680256.png)
![2-acetamido-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide](/img/structure/B2680258.png)

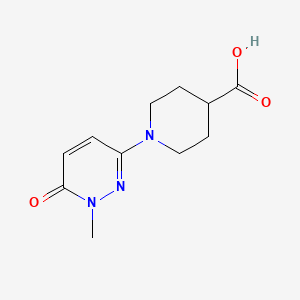
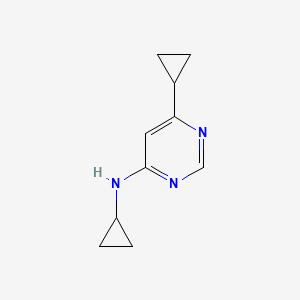
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2680266.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2680267.png)
